4-Bromo-1H-benzo[f]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-benzo[f]indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-benzo[f]indazole typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine. The reaction proceeds through the formation of 2-bromo-6-fluorobenzylidenehydrazine, which then undergoes intramolecular cyclization to form the indazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as copper acetate under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-benzo[f]indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazoles and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
4-Bromo-1H-benzo[f]indazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and bacterial infections.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-benzo[f]indazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The bromine atom enhances its binding affinity and specificity . The compound can also interfere with bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
1H-Indazole: Lacks the bromine atom, making it less reactive.
2H-Indazole: A tautomeric form with different chemical properties.
4-Chloro-1H-benzo[f]indazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H7BrN2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
4-bromo-1H-benzo[f]indazole |
InChI |
InChI=1S/C11H7BrN2/c12-11-8-4-2-1-3-7(8)5-10-9(11)6-13-14-10/h1-6H,(H,13,14) |
InChI Key |
XCMVSGKERPNRLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Br)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.